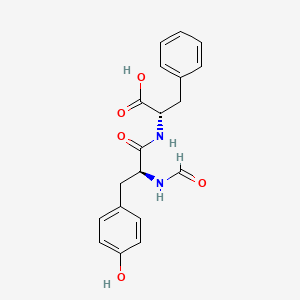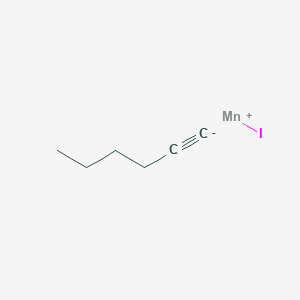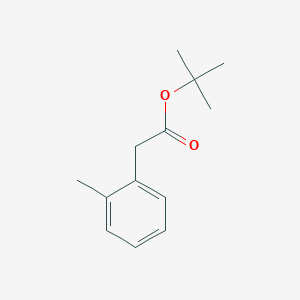![molecular formula C18H24ClNOS B14517847 [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride CAS No. 62763-94-4](/img/structure/B14517847.png)
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is an organic compound that features a complex structure with both phenyl and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-(Butylaminomethyl)phenyl sulfide with formaldehyde under acidic conditions to form the desired methanol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between sulfanyl-containing molecules and biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development and optimization.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mecanismo De Acción
The mechanism of action of [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with target molecules, leading to changes in their activity or function. The phenyl groups may also participate in π-π interactions, further influencing the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol
- [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol;hydrobromide
- [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol;hydroiodide
Uniqueness
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
62763-94-4 |
|---|---|
Fórmula molecular |
C18H24ClNOS |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
[2-[2-(butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C18H23NOS.ClH/c1-2-3-12-19-13-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)14-20;/h4-11,19-20H,2-3,12-14H2,1H3;1H |
Clave InChI |
ATWZYJXRDHKADJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CC=CC=C1SC2=CC=CC=C2CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
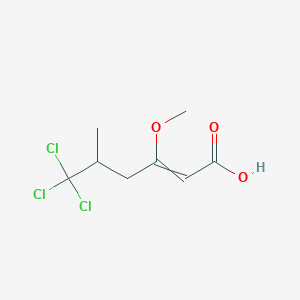
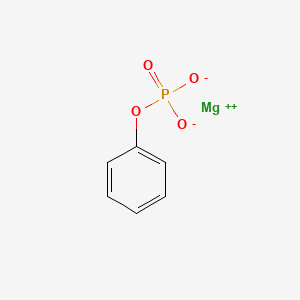
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
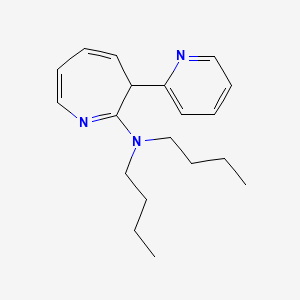
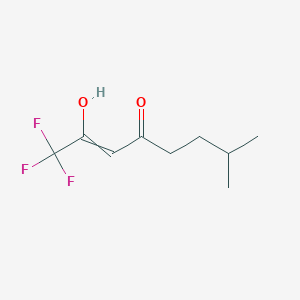
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
